molecular formula C48H80N7O19P3S B1262969 (25R)-3alpha,7alpha-dihydroxy-5beta-cholestan-26-oyl-CoA

(25R)-3alpha,7alpha-dihydroxy-5beta-cholestan-26-oyl-CoA

Cat. No. B1262969
M. Wt: 1184.2 g/mol
InChI Key: SBYLHTNKEWSLBA-NOMRFMDASA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(25R)-3alpha,7alpha-dihydroxy-5beta-cholestan-26-oyl-CoA is a 3alpha,7alpha-dihydroxy-5beta-cholestan-26-oyl-CoA. It derives from a (25R)-3alpha,7alpha-dihydroxy-5beta-cholestan-26-oic acid. It is a conjugate acid of a (25R)-3alpha,7alpha-dihydroxy-5beta-cholestan-26-oyl-CoA(4-).

Scientific Research Applications

Synthesis and Characterization

  • Synthesis for Bile Acid Biosynthesis Studies : The compound is used in the synthesis of coenzyme A esters of 3alpha,7alpha,12alpha-trihydroxy- and 3alpha,7alpha-dihydroxy-24-oxo-5beta-cholestan-26-oic acids, significant for studying the side chain cleavage in bile acid biosynthesis (Kurosawa et al., 2001).

Biological and Metabolic Studies

  • Exploring Cholic Acid Biosynthesis : The compound has been utilized in structural and biosynthetic studies of principal bile alcohols in human urine, contributing to a deeper understanding of cholic acid biosynthesis (Une et al., 2000).
  • Bile Acid Formation Research : It is instrumental in research on the formation of cholic acid and chenodeoxycholic acid, crucial acids derived from cholesterol (Bun-ya et al., 1998).
  • Investigating Stereospecific Hydroxylations : Studies involving stereospecific side-chain hydroxylations of 5beta-cholestane-3alpha,7alpha-diol, as part of the biosynthesis of chenodeoxycholic acid in humans, have employed this compound (Shefer et al., 1978).
  • Metabolism in Bile Acid Formation : Research on the metabolism of (25R)-3alpha,7alpha-dihydroxy-5beta-cholestan-26-oyl-CoA and its conversion into chenodeoxycholic acid in humans has provided insights into bile acid formation and cholesterol metabolism (Hanson, 1971).

Enzymatic Studies

  • Enzymatic Reactions in Bile Acid Biosynthesis : The compound aids in exploring conjugation reactions like hydration and dehydrogenation catalyzed by bifunctional proteins in bile acid biosynthesis, offering insights into enzymatic processes and pathways (Kurosawa et al., 2001).
  • Peroxisomal Enzyme Research : It is key in studying peroxisomal enzymes like D-3-hydroxyacyl-CoA dehydratase/dehydrogenase bifunctional protein, essential for understanding the conversion of 3alpha,7alpha,12alpha-trihydroxy-5beta-cholest-24-en-26-oyl-CoA to its 24-oxo-forms (Bun-ya et al., 1998).

Measurement and Assay Development

  • Development of HPLC-ESI-MS/MS Assay : The compound is critical in developing novel assays for measuring and quantifying CoA esters of 3alpha,7alpha,12alpha-trihydroxy- and 3alpha,7alpha-dihydroxy-5beta-cholestan-26-oic acid, facilitating the study of bile acid biosynthesis and related disorders (Gan-Schreier et al., 2005).

properties

Product Name

(25R)-3alpha,7alpha-dihydroxy-5beta-cholestan-26-oyl-CoA

Molecular Formula

C48H80N7O19P3S

Molecular Weight

1184.2 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (2R,6R)-6-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptanethioate

InChI

InChI=1S/C48H80N7O19P3S/c1-26(30-10-11-31-36-32(13-16-48(30,31)6)47(5)15-12-29(56)20-28(47)21-33(36)57)8-7-9-27(2)45(62)78-19-18-50-35(58)14-17-51-43(61)40(60)46(3,4)23-71-77(68,69)74-76(66,67)70-22-34-39(73-75(63,64)65)38(59)44(72-34)55-25-54-37-41(49)52-24-53-42(37)55/h24-34,36,38-40,44,56-57,59-60H,7-23H2,1-6H3,(H,50,58)(H,51,61)(H,66,67)(H,68,69)(H2,49,52,53)(H2,63,64,65)/t26-,27-,28+,29-,30-,31+,32+,33-,34-,36+,38-,39-,40+,44-,47+,48-/m1/s1

InChI Key

SBYLHTNKEWSLBA-NOMRFMDASA-N

Isomeric SMILES

C[C@H](CCC[C@@H](C)C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)[C@H]4CC[C@@H]5[C@@]4(CC[C@H]6[C@H]5[C@@H](C[C@H]7[C@@]6(CC[C@H](C7)O)C)O)C

Canonical SMILES

CC(CCCC(C)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)C4CCC5C4(CCC6C5C(CC7C6(CCC(C7)O)C)O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(25R)-3alpha,7alpha-dihydroxy-5beta-cholestan-26-oyl-CoA
Reactant of Route 2
Reactant of Route 2
(25R)-3alpha,7alpha-dihydroxy-5beta-cholestan-26-oyl-CoA
Reactant of Route 3
Reactant of Route 3
(25R)-3alpha,7alpha-dihydroxy-5beta-cholestan-26-oyl-CoA
Reactant of Route 4
Reactant of Route 4
(25R)-3alpha,7alpha-dihydroxy-5beta-cholestan-26-oyl-CoA
Reactant of Route 5
Reactant of Route 5
(25R)-3alpha,7alpha-dihydroxy-5beta-cholestan-26-oyl-CoA
Reactant of Route 6
Reactant of Route 6
(25R)-3alpha,7alpha-dihydroxy-5beta-cholestan-26-oyl-CoA

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.